molecular formula C14H8BrClF3NO B187730 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-35-9

3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Cat. No. B187730
CAS RN: 56661-35-9
M. Wt: 378.57 g/mol
InChI Key: GCJFJOBGTFUFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound used in scientific research for various purposes. It is a member of the benzamide family and has gained significant attention due to its potential in drug discovery and development.

Mechanism Of Action

The mechanism of action of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cellular processes such as autophagy and lysosomal function. The compound has also been shown to modulate the activity of certain proteins involved in cancer and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide depend on the specific application and concentration used. In cancer research, the compound has been shown to inhibit cell proliferation and induce cell death in certain cancer cell lines. In inflammation research, it has been shown to reduce the production of inflammatory cytokines. In chemical biology, the compound has been used as a tool to study protein-protein interactions and enzyme activity.

Advantages And Limitations For Lab Experiments

The advantages of using 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments include its high potency, selectivity, and versatility. The compound can be used in a wide range of applications and has been shown to be effective in various assays. However, the limitations of using the compound include its low solubility in aqueous solutions, which can affect its bioavailability and activity. Additionally, the compound can be expensive to synthesize and may require specialized equipment and expertise.

Future Directions

There are several future directions for the use of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One direction is the development of more potent and selective analogs of the compound for use in drug discovery and development. Another direction is the exploration of the compound's potential in other areas of research such as neurodegenerative diseases and infectious diseases. Additionally, the compound could be used as a tool to study other cellular processes and pathways.

Synthesis Methods

The synthesis of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is followed by purification using column chromatography. The yield of the compound depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been used in scientific research for various purposes. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. The compound has also been used as a tool in chemical biology to study protein-protein interactions and enzyme activity. Additionally, it has been used as a fluorescent probe to study cellular processes such as autophagy and lysosomal function.

properties

CAS RN

56661-35-9

Product Name

3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C14H8BrClF3NO

Molecular Weight

378.57 g/mol

IUPAC Name

3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8BrClF3NO/c15-9-3-1-2-8(6-9)13(21)20-10-4-5-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21)

InChI Key

GCJFJOBGTFUFED-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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